2-Methylpropyl (4-bromophenyl)phenylborinate
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Overview
Description
2-Methylpropyl (4-bromophenyl)phenylborinate is an organoboron compound that has gained attention in the field of organic chemistry due to its potential applications in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling. This compound is characterized by the presence of a boron atom bonded to a phenyl group, a 4-bromophenyl group, and a 2-methylpropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl (4-bromophenyl)phenylborinate typically involves the reaction of phenylboronic acid with 4-bromophenylboronic acid and 2-methylpropylboronic acid under specific conditions. The reaction is often catalyzed by palladium complexes and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or ethanol at elevated temperatures to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the coupling reaction while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
2-Methylpropyl (4-bromophenyl)phenylborinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the boron atom to a different oxidation state.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while substitution reactions can produce various substituted phenylboronates .
Scientific Research Applications
2-Methylpropyl (4-bromophenyl)phenylborinate has several scientific research applications:
Mechanism of Action
The mechanism by which 2-Methylpropyl (4-bromophenyl)phenylborinate exerts its effects involves the formation of boron-carbon bonds through the Suzuki–Miyaura coupling reaction. The reaction mechanism includes the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the bromophenyl group, forming a palladium-bromine complex.
Transmetalation: The boron atom transfers its phenyl group to the palladium complex.
Reductive Elimination: The palladium catalyst facilitates the formation of a new carbon-carbon bond, releasing the final product and regenerating the catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
4-Bromophenylboronic Acid: Another boronic acid with a bromine substituent, used in cross-coupling reactions.
2-Methylpropylboronic Acid: A boronic acid with a 2-methylpropyl group, used in various organic syntheses.
Uniqueness
2-Methylpropyl (4-bromophenyl)phenylborinate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in forming carbon-carbon bonds, making it valuable in the synthesis of complex organic molecules .
Properties
CAS No. |
90179-60-5 |
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Molecular Formula |
C16H18BBrO |
Molecular Weight |
317.0 g/mol |
IUPAC Name |
(4-bromophenyl)-(2-methylpropoxy)-phenylborane |
InChI |
InChI=1S/C16H18BBrO/c1-13(2)12-19-17(14-6-4-3-5-7-14)15-8-10-16(18)11-9-15/h3-11,13H,12H2,1-2H3 |
InChI Key |
SKXNRKVVGXZRIO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1)(C2=CC=C(C=C2)Br)OCC(C)C |
Origin of Product |
United States |
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